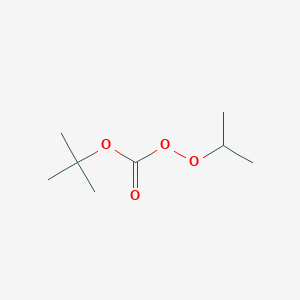
Tert-butylperoxyisopropylcarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylperoxyisopropylcarbonate: is an organic peroxide compound with the chemical formula C8H16O4 . It is commonly used as a polymerization initiator and crosslinking agent. This compound is known for its ability to initiate free radical polymerization reactions, making it valuable in the production of various polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butylperoxyisopropylcarbonate can be synthesized through the reaction of isopropanol with tert-butyl hydroperoxide. This reaction typically requires low temperatures and strict control to prevent the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully monitored to ensure safety and efficiency, given the compound’s sensitivity to heat and potential for explosive decomposition .
Chemical Reactions Analysis
Types of Reactions: Tert-butylperoxyisopropylcarbonate primarily undergoes oxidation reactions due to its peroxide group. It can decompose violently or explosively at temperatures between 0-10°C, especially in the presence of amines and certain metals .
Common Reagents and Conditions: The compound is often used in the presence of radical initiators and under controlled temperature conditions to prevent unwanted side reactions. It is sensitive to heat, shock, and friction, which can accelerate its decomposition .
Major Products Formed: The decomposition of this compound typically results in the formation of free radicals, which can then initiate polymerization reactions. The major products depend on the specific monomers involved in the polymerization process .
Scientific Research Applications
Chemistry: In chemistry, tert-butylperoxyisopropylcarbonate is used as a polymerization initiator for the synthesis of various polymers and resins. It is also employed as a crosslinking agent to enhance the strength and durability of polymers .
Biology and Medicine: While its primary applications are in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological and medical research, particularly in studies involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is used in the production of crosslinked polyethylene and other high-performance materials. Its role as a crosslinking agent helps improve the mechanical properties and thermal stability of these materials .
Mechanism of Action
Tert-butylperoxyisopropylcarbonate exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s peroxide group is the key functional group responsible for its radical-generating activity .
Comparison with Similar Compounds
- Tert-butyl peracetate
- Tert-butyl peroxybenzoate
- Tert-butylperoxy 2-ethylhexyl carbonate
- Tert-butyl peroxide
- Dicumyl peroxide
- Cumene hydroperoxide
Uniqueness: Tert-butylperoxyisopropylcarbonate is unique due to its specific structure, which allows it to generate free radicals efficiently at relatively low temperatures. This makes it particularly useful in applications where controlled radical generation is crucial, such as in the synthesis of high-performance polymers and resins .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
tert-butyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3 |
InChI Key |
UZVPIXBMGPDIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OOC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















